Product packaging for N-Acetoxy-phip(Cat. No.:CAS No. 142784-27-8)

N-Acetoxy-phip

Cat. No.: B136329
CAS No.: 142784-27-8
M. Wt: 282.3 g/mol
InChI Key: OVPSYMLYTZOTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetoxy-PhIP is a highly reactive ester derivative of the heterocyclic aromatic amine (HAA), 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a carcinogenic compound formed in well-done cooked meats and is classified by the IARC as a possible human carcinogen (Group 2B) . Unlike the parent compound, this compound does not require metabolic activation and serves as a direct-acting, genotoxic intermediate in research applications. It is primarily used to investigate the mechanisms of HAA-induced DNA damage and mutagenesis . The principal research value of this compound lies in its ability to form covalent DNA adducts, specifically the major adduct N-(2'-deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) . This adduct formation is a critical event in the study of PhIP's mutagenic and carcinogenic potential. Researchers utilize this compound in site-specifically modified oligodeoxynucleotides to explore mutation spectra and frequencies, which are predominantly G → T transversions, and to understand how sequence context influences mutagenesis . Beyond genetic toxicology, this compound is a vital tool for studying neurotoxicity and the potential role of dietary carcinogens in neurodegenerative diseases. Recent investigations have shown that PhIP and its metabolites can induce mitochondrial damage and inhibit key respiratory chain complexes (I, II, and III) in human neuronal cells . These mechanisms—mitochondrial dysfunction and DNA damage, particularly in mitochondrial DNA—are central to the pathogenesis of Parkinson's disease, positioning this compound as a relevant compound for modeling environmental contributions to neurodegeneration . This product is intended for research purposes only by trained laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N4O2 B136329 N-Acetoxy-phip CAS No. 142784-27-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142784-27-8

Molecular Formula

C15H14N4O2

Molecular Weight

282.3 g/mol

IUPAC Name

[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino] acetate

InChI

InChI=1S/C15H14N4O2/c1-10(20)21-18-15-17-14-13(19(15)2)8-12(9-16-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17,18)

InChI Key

OVPSYMLYTZOTQE-UHFFFAOYSA-N

SMILES

CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3

Canonical SMILES

CC(=O)ONC1=NC2=C(N1C)C=C(C=N2)C3=CC=CC=C3

Synonyms

2-(acetoxyamino)-1-methyl-6-phenylimidazo(4,5-b)pyridine
N-acetoxy-PhIP

Origin of Product

United States

Metabolic Bioactivation Pathways Leading to N Acetoxy Phip Formation

Phase I N-Hydroxylation of Parent PhIP

The initial and obligatory step in the bioactivation of PhIP is the N-hydroxylation of its exocyclic amino group to form N-hydroxy-PhIP (N-OH-PhIP). nih.govoup.com This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govontosight.ai

Enzymatic Catalysis by Cytochrome P450 Isoforms

Several isoforms of the cytochrome P450 enzyme system are capable of metabolizing PhIP. However, their efficiency and contribution to the formation of N-OH-PhIP vary significantly.

Extensive research has established that cytochrome P450 1A2 (CYP1A2) is the primary enzyme responsible for the N-hydroxylation of PhIP in the liver. nih.govoup.comaacrjournals.orgnih.gov In vitro studies using human recombinant enzymes have demonstrated that CYP1A2 exhibits the highest maximal velocity (Vmax) for the formation of N-OH-PhIP compared to other CYP isoforms. nih.gov Studies with Cyp1a2-null mice have further solidified the in vivo significance of this enzyme, showing a dramatic reduction in PhIP-DNA adducts in the liver and other tissues in the absence of CYP1A2. oup.comresearchgate.net The N-hydroxylation of PhIP by CYP1A2 is considered a crucial activation step, making this enzyme a key determinant in the genotoxicity of PhIP. wikigenes.org

While CYP1A2 is dominant in the liver, other cytochrome P450 enzymes, notably CYP1A1 and CYP1B1, also contribute to the metabolic activation of PhIP, particularly in extrahepatic tissues. ontosight.ainih.govresearchgate.net Although CYP1A1 has a lower Vmax for N-OH-PhIP formation than CYP1A2, it possesses a higher catalytic efficiency (Vmax/Km), suggesting it may play a more significant role in tissues where it is expressed, such as the lungs. nih.govnih.govosti.gov Studies in Cyp1a2-null mice have shown detectable levels of PhIP-DNA adducts in extrahepatic tissues, implying the involvement of other enzymes like CYP1A1. researchgate.netnih.gov CYP1B1 also metabolizes PhIP to N-OH-PhIP, but its catalytic efficiency is considerably lower than that of CYP1A1 and CYP1A2. nih.govosti.gov

Table 1: Kinetic Parameters of Human Cytochrome P450 Isoforms in N-Hydroxy-PhIP Formation

Enzyme Vmax (nmol/min/nmol P450) Apparent Km (μM) Catalytic Efficiency (Vmax/Km)
CYP1A2 90 79 1.14
CYP1A1 16 5.1 3.14
CYP1B1 0.2 4.5 0.04

Data sourced from a study using microsomes containing recombinant human CYP enzymes. nih.gov

Phase II O-Esterification of N-Hydroxy-PhIP

Following its formation, N-OH-PhIP undergoes a second phase of metabolism known as O-esterification. This step is crucial as it converts N-OH-PhIP into a more reactive ester, N-acetoxy-PhIP, which can readily form DNA adducts. ontosight.aifigshare.com

N-Acetyltransferase-Dependent O-Acetylation

The O-acetylation of N-OH-PhIP is a key reaction in the final stage of PhIP bioactivation, catalyzed by N-acetyltransferase (NAT) enzymes. nih.govfigshare.com

N-Acetyltransferase 1 (NAT1) has been identified as a key enzyme in the O-acetylation of N-OH-PhIP to form this compound. figshare.comresearchgate.net This process, which utilizes acetyl coenzyme A (AcCoA) as a cofactor, generates the highly unstable and electrophilic this compound. nih.govoup.com This reactive intermediate can then spontaneously decompose to form a nitrenium ion, the ultimate carcinogenic species that reacts with DNA, primarily at the C8 position of guanine (B1146940). nih.gov Studies have shown that NAT1-dependent bioactivation of N-OH-PhIP occurs in various tissues, and genetic polymorphisms in the NAT1 gene can influence the efficiency of this process, potentially affecting an individual's susceptibility to the carcinogenic effects of PhIP. nih.gov DNA binding assays have confirmed that cytosolic enzymes, including NAT1, are primarily responsible for the bioactivation of N-OH-PhIP. figshare.comnih.gov

Table 2: Key Compounds in the Bioactivation of PhIP

Compound Name Abbreviation
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) PhIP
N-hydroxy-PhIP N-OH-PhIP
This compound This compound
Cytochrome P450 1A2 CYP1A2
Cytochrome P450 1A1 CYP1A1
Cytochrome P450 1B1 CYP1B1
N-Acetyltransferase 1 NAT1

Sulfotransferase-Dependent O-Sulfonylation

In addition to O-acetylation, O-sulfonylation represents another critical pathway for the bioactivation of N-hydroxy-PhIP. This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group to N-hydroxy-PhIP.

Several sulfotransferase isoforms are capable of activating N-hydroxy-PhIP, with SULT1A1 and SULT1A2 being of particular importance. ebi.ac.ukaacrjournals.org Human SULT1A1 has been shown to be particularly efficient in the bioactivation of N-hydroxy-PhIP. researchgate.netaacrjournals.org In fact, some studies suggest that in humans, sulfation catalyzed by SULT1A1 may be a more relevant pathway for PhIP activation than O-acetylation. aacrjournals.org Both SULT1A1 and SULT1A2 can metabolize N-hydroxy-PhIP, although SULT1A1 generally demonstrates higher activity towards a broader range of substrates. nih.govoup.com Genetic polymorphisms in the SULT1A1 gene can lead to variations in enzyme activity, potentially affecting an individual's susceptibility to PhIP-induced carcinogenesis. aacrjournals.org

The sulfotransferase-catalyzed bioactivation of N-hydroxy-PhIP is dependent on the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). dtic.mil PAPS provides the sulfonate group that is transferred by SULT enzymes to the hydroxylamino group of N-hydroxy-PhIP, forming the reactive N-sulfonyloxy-PhIP ester. oup.comdtic.milwikipedia.org The availability of PAPS within the cell is a determining factor for the rate of this bioactivation pathway.

Generation and Reactivity of Arylnitrenium Ions from this compound

The formation of this compound is a critical step leading to the generation of the ultimate carcinogenic species, the arylnitrenium ion. This compound is an unstable intermediate that undergoes heterolytic cleavage of the N-O bond, resulting in the formation of a highly electrophilic arylnitrenium ion and an acetate (B1210297) anion. researchgate.net This arylnitrenium ion is a potent electrophile that can react with cellular nucleophiles, most notably DNA. imrpress.com The primary target for adduction is the C8 position of guanine bases, forming dG-C8-PhIP adducts. oup.com These DNA adducts are considered to be premutagenic lesions that can lead to mutations and initiate the process of carcinogenesis if not repaired. oup.com The reactivity of the arylnitrenium ion is high, and it can also react with other cellular components, such as proteins. researchgate.net

PathwayEnzyme(s)CofactorReactive EsterUltimate Electrophile
O-Acetylation N-Acetyltransferase 2 (NAT2), NAT1Acetyl Coenzyme A (AcCoA)This compoundArylnitrenium ion
O-Sulfonylation Sulfotransferase 1A1 (SULT1A1), SULT1A23'-Phosphoadenosine-5'-phosphosulfate (PAPS)N-Sulfonyloxy-PhIPArylnitrenium ion
O-Phosphorylation KinasesATPN-Phosphooxy-PhIPArylnitrenium ion

Table 1: Summary of Metabolic Bioactivation Pathways of N-Hydroxy-PhIP. This table outlines the key enzymatic pathways, required cofactors, and the resulting reactive intermediates in the bioactivation of N-hydroxy-PhIP.

EnzymeGeneRole in PhIP BioactivationKey Findings
N-Acetyltransferase 2 NAT2Catalyzes O-acetylation of N-hydroxy-PhIP.Highly efficient in forming this compound. Genetic polymorphisms influence activity. ebi.ac.ukoup.comacs.org
Sulfotransferase 1A1 SULT1A1Catalyzes O-sulfonylation of N-hydroxy-PhIP.Considered a highly relevant pathway in humans. Genetic polymorphisms affect activity. researchgate.netaacrjournals.org
Sulfotransferase 1A2 SULT1A2Catalyzes O-sulfonylation of N-hydroxy-PhIP.Contributes to PhIP bioactivation, though generally less active than SULT1A1. nih.govoup.com

Mechanistic Basis of N-O Bond Heterolytic Cleavage

This compound is an unstable ester. nih.gov Its high reactivity stems from the nature of the nitrogen-oxygen (N-O) bond within its acetoxy group. This bond is susceptible to spontaneous cleavage. The mechanism of this bond breakage is a heterolytic cleavage, a process where the electron pair from the covalent bond is not shared but is instead taken by one of the separating fragments. nih.govresearchgate.netlibretexts.org

In the case of this compound, the N-O bond breaks heterolytically, with the acetate group departing as an acetate anion (CH₃COO⁻), taking both electrons from the bond. This leaves behind a highly unstable and electron-deficient nitrogen species. nih.govresearchgate.net The resulting molecule is a positively charged arylnitrenium ion, which is considered the ultimate electrophilic and carcinogenic metabolite of PhIP. oup.comresearchgate.netpnas.org This process is a critical step, as it generates the reactive species directly responsible for interacting with cellular macromolecules. nih.gov

Reactant Process Products Significance
This compoundHeterolytic CleavagePhIP-arylnitrenium ion, Acetate anionGeneration of the ultimate electrophile oup.comnih.gov

Electrophilic Characteristics and Interaction with Biological Nucleophiles

The arylnitrenium ion generated from the heterolytic cleavage of this compound is a potent electrophile. oup.com An electrophile, or "electron-loving" species, is characterized by its electron-deficient nature, which drives it to seek out and react with electron-rich species known as nucleophiles. masterorganicchemistry.comallen.in The PhIP-arylnitrenium ion's positive charge makes it highly reactive toward biological nucleophiles, which possess lone pairs of electrons to donate. masterorganicchemistry.comyoutube.com

The primary biological target for the PhIP-arylnitrenium ion is DNA. aacrjournals.org Within the DNA molecule, the most nucleophilic site is the C8 position of guanine bases. nih.govoup.comnih.gov The electrophilic arylnitrenium ion preferentially attacks this site, forming a covalent bond and resulting in a DNA adduct known as N²-(2'-deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). researchgate.netnih.govoup.com This is the major and most well-characterized DNA adduct formed from PhIP exposure. oup.comaacrjournals.org Research has shown that this compound reacts readily with 2'-deoxyguanosine (B1662781) but demonstrates little to no reactivity with other DNA bases such as 2'-deoxyadenosine, 2'-deoxycytidine, or 2'-deoxythymidine, highlighting the specificity of this interaction. nih.govoup.com The formation of these adducts distorts the DNA helix, an event considered to be an initiator of chemical carcinogenesis. pnas.orgrcsb.org

While DNA is the most significant target in the context of carcinogenesis, the electrophilic PhIP metabolite can also react with other biological nucleophiles. Studies have identified adducts with proteins, such as with cysteine residues in peptides, demonstrating the broader reactivity of this compound's electrophilic derivative. nih.gov

Electrophile Biological Nucleophile Site of Interaction Resulting Adduct
PhIP-arylnitrenium ionDNA (Deoxyguanosine)C8 position of GuaninedG-C8-PhIP nih.govoup.comnih.gov
PhIP-arylnitrenium ionPeptide (Cysteine)Cysteine residuePhIP-cysteine adduct nih.gov

Molecular Mechanisms of N Acetoxy Phip Dna Adduct Formation

Covalent Modification of Deoxyribonucleic Acid by N-Acetoxy-PhIP

This compound covalently binds to DNA, a critical initiating event in chemical carcinogenesis. vanderbilt.edu The primary target for this interaction is the guanine (B1146940) base in DNA. nih.gov Specifically, the electrophilic nitrenium ion derived from this compound attacks the C8 position of guanine, leading to the formation of a covalent bond. nih.govnih.gov While the C8 position of guanine is the major site of adduction, this compound has been shown to react with deoxyguanosine (dG) but not significantly with other deoxyribonucleosides. nih.gov The reaction with DNA results in the formation of multiple adducts, with one major product and several minor, more polar products. nih.govnih.gov The formation of these adducts can distort the DNA helix and interfere with cellular processes like DNA replication. researchgate.net

The reaction of this compound with DNA is influenced by pH. At both pH 5.0 and 7.0, a single major adduct is formed when equimolar concentrations are used. nih.gov However, increasing the concentration of this compound leads to a decrease in the major adduct and an increase in the formation of more polar adducts. nih.gov

Structural Elucidation and Characterization of Major DNA Adducts

The predominant DNA adduct formed by this compound is N-(2′-deoxyguanosin-8-yl)-PhIP, commonly abbreviated as dG-C8-PhIP. nih.govpnas.org This adduct has been identified as the major product both in vitro and in vivo. nih.govberkeley.edu Its structure has been unequivocally determined using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and UV absorption. nih.govberkeley.edu The dG-C8-PhIP adduct is formed through the covalent attachment of the PhIP moiety to the C8 position of the guanine base within the DNA sequence. nih.govnih.gov This adduct is considered to be a significant lesion, contributing to the mutagenic and carcinogenic properties of PhIP. pnas.org

Table 1: Key Characteristics of the dG-C8-PhIP Adduct

Property Description
Adduct Name N-(2′-deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP)
Site of Attachment C8 position of guanine
Precursor This compound

| Significance | Major DNA adduct of PhIP, implicated in mutagenesis and carcinogenesis. pnas.org |

The formation of the dG-C8-PhIP adduct induces significant conformational changes in the DNA double helix. NMR studies have revealed that the dG-C8-PhIP adduct exists in a dynamic equilibrium between two distinct conformations: a major base-displaced intercalative structure and a minor external groove-binding structure. nih.govpnas.orgnih.gov This conformational heterogeneity is believed to play a role in how the adduct is recognized and processed by DNA repair and replication machinery. nih.govresearchgate.net

In the major conformational state, the PhIP moiety intercalates into the DNA helix. nih.govpnas.org This insertion displaces the modified guanine base and its complementary cytosine from the helical stack. pnas.org The adducted guanine is shifted into the syn conformation around the glycosidic bond, a deviation from the typical anti conformation found in B-DNA. researchgate.netpnas.org This base displacement and intercalation cause significant distortions in the DNA structure, including a widening of the minor groove and compression of the major groove at the lesion site, resulting in a notable bending of the DNA helix. pnas.org The phenyl ring of the PhIP molecule interacts with the sugar-phosphate backbone of the complementary strand. pnas.org

The minor conformation of the dG-C8-PhIP adduct involves the PhIP ligand being positioned in one of the DNA grooves, likely the minor groove, without intercalating into the base stack. pnas.orgoup.com In this structure, the DNA helix is minimally perturbed, resembling a more canonical B-DNA conformation. pnas.org The PhIP moiety is solvent-exposed on the exterior of the helix. nih.govpnas.orgnih.gov The equilibrium between the intercalated and groove-bound conformations is temperature-dependent, with the external groove-binding form becoming more populated at lower temperatures. pnas.org

Table 2: Conformational States of the dG-C8-PhIP Adduct in Duplex DNA

Conformation Prevalence Key Features
Base-Displaced Intercalative Major PhIP intercalates into the DNA helix; modified guanine is displaced and adopts a syn conformation; significant DNA bending and groove distortion. pnas.org

| External Groove-Binding | Minor | PhIP is located in a DNA groove (likely minor) and is solvent-exposed; the DNA helix remains largely unperturbed. nih.govpnas.org |

Conformational Analysis of dG-C8-PhIP Adducts in Duplex DNA

Identification and Structural Characterization of Minor and Polar DNA Adducts

In addition to the major dG-C8-PhIP adduct, the reaction of this compound with DNA produces several other adducts, which are generally more polar. nih.govnih.gov While the dG-C8-PhIP adduct is the only one that has been unequivocally identified in vivo to date, in vitro studies have detected at least eight minor, more polar adducts. nih.govberkeley.edu

Characterization of these minor adducts has been challenging, but some insights have been gained. Three of these polar adducts have been purified and shown to have UV absorption spectra characteristic of a PhIP derivative. nih.govnih.gov Mass spectrometry analysis has provided clues to their potential structures. nih.gov One of the polar adducts is suggested to be a spirobisguanidino-PhIP derivative, which may arise from oxidative degradation. berkeley.edunih.gov Another is thought to be a ring-opened adduct. nih.gov A third minor adduct has the same mass as the dG-C8-PhIP adduct, leading to the hypothesis that it could be an adduct formed at the N2 position of guanine. nih.gov The formation of these various adducts highlights the complex reactivity of this compound with DNA. nih.gov

Putative N2-Guanine Adducts

While the C8 position of guanine is the primary site of attack for this compound, evidence suggests the formation of other adducts, including at the exocyclic N2 amino group of guanine. nih.govnih.gov In studies analyzing the reaction products of this compound with oligonucleotides, a minor adduct was isolated that possessed the same mass as the well-characterized dG-C8-PhIP adduct but exhibited different chromatographic properties. nih.govnih.gov This product is hypothesized to be the N-(deoxyguanosin-N2-yl)-PhIP adduct.

The formation of N2-dG adducts is a known pathway for other aromatic amines and is typically more polar than the corresponding C8-dG adducts. nih.gov The characterization of this adduct has been challenging due to its low yield compared to the dG-C8-PhIP adduct. However, its potential existence is significant, as even minor adducts can have distinct biological consequences, influencing DNA replication and repair processes differently than the major adduct. nih.govoup.com

Spirobisguanidino-PhIP Derivatives

More complex structures, such as spirobisguanidino-PhIP derivatives, have also been proposed as minor products of the reaction between this compound and DNA. nih.govnih.gov Mass spectrometry analysis of polar adducts formed in vitro has revealed ions consistent with a spirobisguanidino structure. nih.govnih.govberkeley.edu This type of adduct is thought to arise from the oxidative degradation of an initially formed C8-guanine adduct. berkeley.edu

Structural elucidation using techniques like post-source decay (PSD) fragmentation in MALDI-TOF mass spectrometry supports the hypothesis of a PhIP moiety bound to an oxidized guanine, resulting in a spiro-fused structure. berkeley.edu The formation of such a derivative indicates a secondary reaction pathway where the initial dG-C8-PhIP adduct is further modified, leading to a structurally distinct and complex lesion within the DNA. nih.govberkeley.edu

Ring-Opened Adducts

Another class of adducts formed from the interaction of this compound with DNA involves the opening of the imidazole (B134444) ring of the adducted guanine base. nih.govnih.gov These are often referred to as formamidopyrimidine (FAPY) adducts. The formation of these lesions is a known consequence of damage at the C8- or N7-positions of guanine by various chemical agents, leading to the cleavage of the bond between C8 and N9 of the purine. nih.govnih.gov

In the context of PhIP, mass determination of polar adducts has identified species with masses consistent with a ring-opened product. nih.govnih.gov Although direct in vivo evidence for PhIP-FAPY adducts can be elusive under some analytical conditions researchgate.net, their formation is mechanistically plausible and observed with structurally related carcinogens. nih.govacs.org FAPY lesions are particularly noteworthy because they can be more persistent and miscoding than their precursor adducts, potentially representing a significant source of mutations. nih.govmit.edu The formation of a stable, ring-opened adduct represents a significant alteration to DNA structure that can block replication and is highly mutagenic. nih.govmit.edu

Sequence and Site Specificity of this compound Adduct Formation within DNA

The covalent binding of this compound to DNA does not occur randomly; it exhibits distinct preferences for certain nucleotide sequences and specific sites within the DNA helix. The primary target for PhIP adduction is the C8 position of guanine. wjgnet.compnas.org However, the frequency and distribution of these adducts are significantly influenced by the local DNA sequence context. oup.compnas.org

Studies have consistently shown that PhIP adduct formation is favored in guanine-rich sequences, particularly within runs of guanines. oup.compnas.org A frequently observed hotspot for PhIP-induced mutations is the 5'-GGGA-3' sequence, which has been identified in various genes, including the Apc gene in rat colon tumors. oup.compnas.org Polymerase arrest assays have confirmed that guanine adducts are distributed non-randomly, with the concentration of adducts varying at different guanine sites within a gene. oup.com

The identity of the base 5' to the target guanine plays a crucial role in modulating adduct formation and subsequent mutagenicity. pnas.org For instance, higher mutational frequencies for the dG-C8-PhIP adduct were observed when a guanine or cytosine was in the 5'-flanking position, compared to an adenine. pnas.org This sequence preference suggests that the initial non-covalent interaction of the PhIP molecule with the DNA helix, which precedes the covalent binding, is influenced by the local DNA structure and electronic environment dictated by the surrounding bases. pnas.org

Table 1: Influence of 5'-Flanking Base on Mutational Frequency of dG-C8-PhIP Adduct
5'-Flanking BaseObserved Mutational FrequencyPrimary Mutation Type
dG or dCHigher (e.g., 28-30%)G→T Transversions, -1 Frameshifts
dALower (e.g., 13%)G→T Transversions
dTVariable-1 Frameshifts detected

Relationship Between Adduct Conformation and Biological Activity

The biological consequences of a PhIP-DNA adduct, such as its ability to be repaired or to cause mutations during replication, are intimately linked to its three-dimensional structure, or conformation, within the DNA double helix. pnas.orgnih.gov The dG-C8-PhIP adduct is not a static structure; it can adopt multiple conformations, and the equilibrium between these states is influenced by the local DNA sequence. pnas.orgoup.com

NMR and computational modeling studies have revealed that the dG-C8-PhIP adduct exists in a dynamic equilibrium between two principal conformations:

Base-Displaced Intercalation: In the major conformation (representing about 90% of the population in some sequences), the PhIP moiety intercalates, or inserts itself, into the DNA helix. pnas.orgnih.govresearchgate.net This forces the modified guanine base to be displaced from the base stack and swung out into the major or minor groove, often adopting a syn glycosidic torsion angle. pnas.orgoup.com This conformation causes significant distortion of the DNA backbone, including bending and unwinding of the helix. pnas.org

The existence of these multiple conformers may explain the varied mutational spectrum of the dG-C8-PhIP adduct, which includes G→T transversions, G→A transitions, and single-base deletions. pnas.orgoup.com The conformational flexibility allows the single lesion to present different structural faces to cellular machinery like DNA polymerases and repair enzymes. researchgate.net

Cellular and Molecular Responses to N Acetoxy Phip Induced Dna Damage

Activation of DNA Damage Response (DDR) Pathways

N-Acetoxy-PhIP is a reactive metabolite of PhIP, a heterocyclic amine found in cooked meats. researchgate.net It readily forms bulky adducts with DNA, primarily at the C8 position of guanine (B1146940) bases. researchgate.net This DNA damage triggers a sophisticated cellular surveillance system known as the DNA Damage Response (DDR). The DDR is a network of pathways that detects DNA lesions, signals their presence, and promotes their repair. cellsignal.comsigmaaldrich.com Failure to properly repair this damage can lead to mutations and genomic instability, which are hallmarks of cancer. cellsignal.com

Induction of Replication Stress

One of the primary consequences of this compound-induced DNA adducts is the disruption of DNA replication, a phenomenon termed replication stress. oup.com Replication stress is characterized by the slowing or stalling of the replication fork, the complex machinery that duplicates DNA. wikipedia.org

The presence of bulky this compound-DNA adducts physically obstructs the progression of the DNA replication machinery. oup.com This leads to an increase in the frequency of stalled replication forks. oup.comwikipedia.org When the replication fork encounters a lesion, the replicative helicase and polymerase can become uncoupled, leading to the generation of single-stranded DNA (ssDNA) regions. researchgate.net These ssDNA stretches are rapidly coated by Replication Protein A (RPA), which serves as a key signal for the activation of the DDR. oup.com Studies have shown a significant increase in the formation of RPA foci in cells treated with PhIP metabolites, confirming the induction of replication stress. oup.com

DNA fiber analysis has been instrumental in demonstrating the impact of this compound on replication dynamics. Research has shown that exposure to the active metabolite of PhIP, N-OH-PhIP, leads to a significant reduction in the average speed of replication forks. oup.com This slowing of replication is a direct consequence of the replication machinery encountering and attempting to bypass the DNA adducts. The reduced fork speed is a critical indicator of replication stress and highlights the cell's immediate struggle to duplicate its damaged genome. oup.com

Interactive Table: Impact of PhIP Metabolites on DNA Replication

ParameterObservationSignificanceReference
Replication Forks Increased frequency of stalled forksIndicates obstruction of the replication machinery oup.com
Replication Fork Speed Strong reduction in average speedDemonstrates a direct impediment to DNA synthesis oup.com
RPA Foci Considerable increase in formationSignals the presence of ssDNA at stalled forks and initiates the DDR oup.com

Signaling Cascade Activation

The detection of stalled replication forks and the associated ssDNA-RPA complexes triggers a cascade of signaling events orchestrated by protein kinases. These pathways coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis. mdpi.com

The primary signaling pathway activated in response to replication stress is the ATR-CHK1 pathway. oup.commdpi.com The ATR (Ataxia Telangiectasia and Rad3-related) kinase, in conjunction with its partner ATRIP, is recruited to the RPA-coated ssDNA at stalled forks. researchgate.netmdpi.com Once activated, ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase CHK1. oup.commdpi.com

The activation of CHK1 is a pivotal event in the cellular response to this compound-induced damage. oup.com Phosphorylated CHK1 orchestrates a temporary halt in the cell cycle, providing a crucial window of time for DNA repair to occur before the cell attempts to enter mitosis with a damaged genome. mdpi.com This is achieved, in part, by inhibiting the Cdc25 family of phosphatases, which are required for the activation of cyclin-dependent kinases that drive cell cycle progression. mdpi.com Studies have clearly demonstrated the phosphorylation and activation of CHK1 in cells exposed to PhIP metabolites, confirming the engagement of the ATR-CHK1 signaling axis. oup.com

While the ATR-CHK1 pathway is the principal response to replication stress, persistent stalling or collapse of replication forks can lead to the formation of DNA double-strand breaks (DSBs), which are particularly cytotoxic lesions. oup.commdpi.com The presence of DSBs triggers the activation of a distinct but related signaling cascade, the ATM-CHK2 pathway. mdpi.commdpi.comnih.gov

The ATM (Ataxia-Telangiectasia Mutated) kinase is primarily activated by DSBs. mdpi.comnih.gov Upon activation, ATM phosphorylates various substrates, including the checkpoint kinase CHK2. mdpi.comnih.gov Research indicates that while the ATR pathway is the initial and primary response to PhIP-induced damage, the inhibition of ATR can lead to an increase in DSBs and the subsequent activation of the ATM-CHK2 pathway. oup.com This suggests a crosstalk between the two pathways, where the ATM-CHK2 axis can act as a secondary response mechanism when the initial ATR-mediated response is overwhelmed or compromised. oup.com

Interactive Table: Key Kinases in the DNA Damage Response to this compound

KinaseActivating SignalPrimary SubstrateCellular OutcomeReference
ATR ssDNA at stalled replication forksCHK1Cell cycle arrest, replication fork stabilization, DNA repair oup.commdpi.com
ATM DNA double-strand breaksCHK2Cell cycle arrest, DNA repair, apoptosis oup.commdpi.comnih.gov
RPA Foci Formation as an Indicator of Single-Stranded DNA

The cellular response to DNA damage induced by this compound involves the formation of single-stranded DNA (ssDNA), a critical signal for initiating DNA repair pathways. The binding of Replication Protein A (RPA) to these ssDNA tracts serves as a key indicator of this process. RPA is a heterotrimeric protein complex essential for DNA replication, recombination, and repair. mdpi.complos.org It binds to and stabilizes ssDNA intermediates that are generated during genotoxic stress, preventing their degradation and facilitating the recruitment of DNA repair machinery. nih.govnih.gov

Histone H2AX Phosphorylation (γH2AX)

A primary event in the cellular DNA damage response (DDR) is the phosphorylation of the histone variant H2AX at serine 139, creating what is known as gamma-H2AX (γH2AX). nih.govmdpi.com This modification serves as a sensitive biomarker for the presence of DNA double-strand breaks (DSBs). nih.gov Research shows that N-OH-PhIP, the precursor to this compound, triggers a dose- and time-dependent increase in γH2AX levels. oup.com This phosphorylation is a critical signaling event, primarily mediated by kinases such as ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). nih.gov

The formation of γH2AX is a key component of the DDR, as it helps to amplify the damage signal and facilitates the assembly of DNA repair proteins at the site of the lesion. nih.gov In response to PhIP-induced damage, which blocks DNA replication, cells activate the ATR-CHK1 signaling pathway, leading to the phosphorylation of H2AX. oup.com This event is often observed concurrently with the formation of RPA foci, indicating a coordinated response to replication stress and the resulting DNA breaks. oup.com While γH2AX is a well-established marker for DSBs, its induction signifies a broader cellular response to genotoxic stress aimed at arresting the cell cycle and initiating repair. nih.govmdpi.com

Genotoxic Consequences and Mutagenesis

The DNA damage inflicted by this compound leads to profound genotoxic consequences, including specific gene mutations and significant chromosomal instability.

Induction of Specific Gene Mutations (e.g., hprt, lacI)

This compound is a potent mutagen, inducing a characteristic spectrum of mutations in reporter genes such as the hypoxanthine-guanine phosphoribosyltransferase (hprt) gene and the lacI gene. The primary DNA adduct, N-(deoxyguanosin-8-yl)-PhIP, is thought to be the main pre-mutagenic lesion. doi.org

Analysis of PhIP-induced mutations reveals distinct patterns depending on the gene. In the lacI gene of rats, the most frequent mutation is a G:C base pair deletion. doi.org Conversely, in the hprt gene of Chinese hamster fibroblasts, GC→TA transversions are the predominant mutation. doi.orgoup.com A notable characteristic of PhIP mutagenesis is the occurrence of mutations within specific sequence contexts, particularly a -1 frameshift in the 5′-GGGA-3′ sequence, which has been identified as a mutational hotspot in both the Apc and lacI genes. doi.orgpsu.edupnas.org

Table 1: Spectrum of PhIP-Induced Mutations in the Chinese Hamster hprt Gene
Mutation TypeNumber of MutantsPercentage of Total
G:C → T:A Transversions1444%
G:C → C:G Transversions39%
G:C → A:T Transitions516%
-1 Frameshifts825%
Other (Splicing, Deletions)26%
Data sourced from research on PhIP-induced mutants in XEMhlA2-MZ cells. oup.com

Analysis of Chromosomal Aberrations and Genomic Instability

Exposure to this compound and its precursors contributes to significant genomic instability, which can be observed through the analysis of chromosomal aberrations. oup.com These aberrations are structural or numerical deviations from the normal chromosome content and include events like chromatid breaks, translocations, and deletions. oup.comnih.gov

The DNA damage response, particularly the ATR kinase pathway, plays a protective role against the chromosomal instability induced by PhIP. oup.com When this pathway is inhibited, there is a marked increase in the formation of double-strand breaks and subsequent chromosomal damage. oup.com Standard cytogenetic methods are used to analyze these effects, involving the scoring of aberrations in metaphase cells. oup.com The observed genomic instability is a direct consequence of the cell's failure to properly repair the DNA adducts formed by this compound, leading to errors during DNA replication and cell division. oup.comniph.go.jp

Table 2: Types of Chromosomal Aberrations Scored in Response to PhIP Metabolites
Aberration TypeDescription
Chromatid BreaksA break occurring in a single chromatid.
Chromatid TranslocationsExchange of material between chromatids, forming triradial or quadriradial structures.
Intercalary DeletionsLoss of a segment from within a chromosome arm.
Based on methodology described for analyzing N-OH-PhIP treated cells. oup.com

Identification of Frameshift Hotspots

A defining feature of the mutagenicity of PhIP is the induction of frameshift mutations at specific "hotspots." These hotspots are short, repetitive DNA sequences that are particularly susceptible to this type of mutation. oup.com The most well-characterized PhIP-induced frameshift hotspot is a single guanine deletion (-1G) within a 5′-GGGA-3′ sequence. doi.orgpsu.edupnas.org

This specific mutation has been repeatedly identified in different genes and tissues, including the Apc gene in PhIP-induced rat colon tumors and the lacI gene in rat mammary glands. doi.orgpsu.edupnas.org The underlying mechanism is believed to involve the formation of a PhIP-DNA adduct within the repetitive sequence, which stabilizes a "slipped mutagenic intermediate" during DNA replication. oup.com This structure misaligns the template and nascent DNA strands, leading to the deletion of a base. The recurrence of this specific mutation at these hotspots serves as a molecular signature for PhIP exposure. oup.com

Table 3: Identified Frameshift Hotspots for PhIP-Induced Mutations
Hotspot SequenceMutation TypeGene(s) AffectedOrganism/Tissue
5′-GGGA-3′-1G FrameshiftApcRat Colon Tumors
5′-GGGA-3′-1G FrameshiftlacIRat Mammary Glands
Data compiled from multiple studies. doi.orgpsu.edupnas.org

Effects on Mitochondrial Functionality

The damaging effects of this compound extend beyond the nuclear genome to the mitochondria. Research has shown that both this compound and its precursor, HONH-PhIP, can directly impair mitochondrial function. nih.govresearchgate.net Specifically, these compounds inhibit the activity of key components of the electron transport chain. nih.govresearchgate.net

Furthermore, PhIP-DNA adducts form at significantly higher levels and persist longer in mitochondrial DNA (mtDNA) compared to nuclear DNA (nDNA). researchgate.net This preferential damage to mtDNA can disrupt the expression of essential mitochondrial genes, further contributing to the decline in mitochondrial functionality. nih.gov

Table 4: Inhibition of Mitochondrial Respiratory Chain Complexes by PhIP Metabolites
Mitochondrial ComplexEffect ObservedCompound
Complex IInhibition of activityThis compound, HONH-PhIP
Complex IIInhibition of activityThis compound, HONH-PhIP
Complex IIIInhibition of activityThis compound, HONH-PhIP
Findings from studies on isolated SH-SY5Y mitochondria. nih.govresearchgate.net

Inhibition of Mitochondrial Respiratory Chain Complex Activities (Complex-I, -II, -III)

This compound has been identified as an inhibitor of the mitochondrial electron transport chain (ETC), which is critical for cellular energy production. nih.gov Research conducted on isolated mitochondria from human neuroblastoma SH-SY5Y cells has demonstrated that this compound directly impairs the function of specific respiratory chain complexes. nih.gov

Studies revealed that this compound inhibits the enzymatic activities of Complex-I (NADH:ubiquinone oxidoreductase) and Complex-II (succinate dehydrogenase). nih.gov Notably, this compound was found to be a more potent inhibitor of Complex-I activity compared to its precursors, PhIP and HONH-PhIP, suggesting that the O-acetylation of HONH-PhIP enhances its mitochondrial toxicity. nih.gov However, in the same studies, this compound did not show significant inhibition of Complex-III (ubiquinol:cytochrome c oxidoreductase) activity. nih.gov This is in contrast to its precursor, HONH-PhIP, which was observed to decrease the enzymatic activities of all three complexes: Complex-I, -II, and -III. nih.govresearchgate.netnih.govacs.org

Table 1: Inhibitory Effects of PhIP Metabolites on Mitochondrial Respiratory Chain Complexes in SH-SY5Y Cells

CompoundComplex-I ActivityComplex-II ActivityComplex-III ActivityReference
This compoundInhibitedInhibitedNot Inhibited nih.gov
HONH-PhIPInhibitedInhibitedInhibited nih.govresearchgate.netnih.gov
PhIPInhibitedInhibitedNot Inhibited nih.gov

Formation and Persistence of Mitochondrial DNA Adducts

A critical aspect of this compound's toxicity is its ability to form covalent adducts with DNA. After its generation in the cytosol, this compound translocates to the mitochondria and nucleus to bind to DNA. nih.govresearchgate.net The primary adduct formed is N-(2′-deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP), where the exocyclic amino group of PhIP binds to the C8 position of guanine. researchgate.netresearchgate.net

Research has consistently shown that mitochondrial DNA (mtDNA) is a preferential target for PhIP-induced damage compared to nuclear DNA (nDNA). researchgate.netacs.org Studies using human neuroblastoma cells demonstrated that PhIP-DNA adduct levels were threefold or higher in mtDNA than in nDNA. nih.govresearchgate.netresearchgate.net Furthermore, these mitochondrial adducts are more persistent. nih.govresearchgate.netresearchgate.net The reduced repair capacity in mitochondria compared to the nucleus is a likely contributor to this persistence.

The formation of these bulky adducts in mtDNA can have severe consequences. It can interfere with mtDNA replication and transcription, leading to alterations in the expression of essential mitochondrial genes that encode for subunits of the respiratory chain complexes. researchgate.net This disruption of mitochondrial gene expression can result in profound mitochondrial dysfunction, a state implicated in various pathologies. researchgate.netresearchgate.net The persistence of these adducts elevates the risk of mutations within the mitochondrial genome, further contributing to a cycle of mitochondrial damage and cellular decline. researchgate.netresearchgate.net

Table 2: Characteristics of PhIP-DNA Adducts in Mitochondrial vs. Nuclear DNA

CharacteristicMitochondrial DNA (mtDNA)Nuclear DNA (nDNA)Reference
Adduct LevelsThreefold or higherLower than mtDNA nih.govresearchgate.netresearchgate.net
PersistenceMore persistentLess persistent nih.govresearchgate.netresearchgate.net
Primary AdductN-(2′-deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP) researchgate.netresearchgate.net
Functional ConsequencePotential alteration of mitochondrial gene expression, leading to mitochondrial dysfunctionCan trigger DNA damage response and may lead to mutations if unrepaired researchgate.netoup.com

Enzymatic and Chemical Detoxification Mechanisms of N Acetoxy Phip

Glutathione (B108866) S-Transferase (GST)-Mediated Detoxification

Glutathione S-transferases are a family of phase II detoxification enzymes that play a crucial role in protecting cells from endogenous and exogenous toxins. medcraveonline.com They catalyze the conjugation of the tripeptide glutathione (GSH) to various electrophilic compounds, rendering them less reactive and more water-soluble for excretion. medcraveonline.comwalshmedicalmedia.com Among the metabolites of heterocyclic amines, N-acetoxy-PhIP is a known substrate for GSTs, which are instrumental in its detoxification. walshmedicalmedia.comnih.govwanfangdata.com.cn This enzymatic inactivation is a critical factor in determining the organ-specific carcinogenicity of PhIP. nih.gov

Glutathione (GSH) itself can play a direct, albeit limited, role in the detoxification of this compound. In in vitro studies, GSH alone at a concentration of 5 mM was found to cause a slight inhibition of about 10% in the covalent binding of this compound to DNA. nih.govaacrjournals.org However, the protective effect of GSH is dramatically enhanced in the presence of GST enzymes. nih.gov The combination of GSH and GSTs leads to a strong, enzyme-catalyzed inhibition of this compound-DNA binding. nih.gov

Further evidence for the role of GSH comes from studies using liver cytosol. The addition of 3 mM glutathione to incubation mixtures containing liver cytosol resulted in a 50% decrease in the formation of both DNA adducts and the degradation product 5-hydroxy-PhIP. oup.com The primary product detected in these reactions was the parent amine, PhIP, indicating a glutathione-dependent reduction of this compound. oup.comebi.ac.uk

The detoxification of this compound is highly dependent on the specific isoforms of Glutathione S-Transferase present. Different human GSTs exhibit markedly different efficiencies in catalyzing this reaction.

Human GSTA1-1, a member of the alpha class of GSTs, is a particularly efficient catalyst for the detoxification of this compound. nih.govwanfangdata.com.cnnih.gov Studies have shown that the GSTA1-1 isozyme is the most effective among human GSTs, capable of inhibiting the binding of this compound to DNA by as much as 90%. nih.gov The detoxifying activity appears to reside specifically in the A1 subunit, as the related GSTA2-2 isozyme shows negligible activity. nih.gov The high efficiency of GSTA1-1 suggests that its expression levels, particularly in the liver, are a critical determinant in protecting against PhIP-induced carcinogenesis. nih.govatlasgeneticsoncology.org

Human GSTP1-1, a pi-class GST, also contributes to the detoxification of this compound, although to a lesser extent than GSTA1-1. nih.gov Research indicates that GSTP1-1 has some inhibitory effect on this compound-DNA binding, with studies reporting an inhibition of approximately 30%. nih.govaacrjournals.org While GSTP1-1 demonstrates activity, it is considered to have a relatively low catalytic efficiency towards this compound compared to other substrates. nih.govwanfangdata.com.cn Some evidence suggests that GSTP1 may have a higher substrate specificity for other activated PhIP metabolites, such as those formed via ATP-dependent pathways. aacrjournals.org

GST IsoformClassInhibition of this compound-DNA BindingSource
Human GSTA1-1 Alpha~90% (Most Effective) nih.gov
Human GSTA1-2 Alpha~40% nih.gov
Human GSTP1-1 Pi~30% (Some Effect) nih.govaacrjournals.org
Human GSTA2-2 AlphaNegligible Activity nih.gov
Human GSTM1-1 MuLow Activity nih.govwanfangdata.com.cn
Human GSTT1-1 ThetaLow Activity nih.govwanfangdata.com.cn
Human GSTT2-2 ThetaLow Activity nih.govwanfangdata.com.cn
Human GSTA4-4 AlphaNo Activity nih.govwanfangdata.com.cn
Human GSTM2-2 MuNo Activity nih.govwanfangdata.com.cn
Human GSTM4-4 MuNo Activity nih.govwanfangdata.com.cn
Human GSTZ1-1 ZetaNo Activity nih.govwanfangdata.com.cn

The mechanism by which GSTs inactivate this compound appears to be a redox reaction rather than the formation of a stable glutathione conjugate. nih.govnih.gov Analysis of reaction mixtures containing this compound, GSH, and GSTA1-1 did not detect any PhIP-GSH conjugates. nih.gov Instead, the primary products identified were oxidized glutathione (GSSG) and the parent amine, PhIP. nih.govaacrjournals.org This suggests that this compound is reduced back to PhIP, with the concurrent oxidation of glutathione. nih.govoup.com

Enzyme-Dependent Inactivation and Specificity of GST Isoforms

Enzymatic Reduction of N-Hydroxy-PhIP and this compound to Parent PhIP

A key outcome of the detoxification pathway for this compound is its reduction back to the parent, non-reactive compound, PhIP. nih.govebi.ac.uk This reduction is catalyzed by GSTs, particularly the highly effective GSTA1-1, in the presence of GSH. nih.gov Incubation of this compound with liver cytosol, which has high GST activity, results in the formation of PhIP as a major product. oup.com The efficiency of this reduction is tissue-dependent, with liver cytosol demonstrating a greater capacity to form PhIP compared to cytosols from other organs, reflecting the high expression of relevant GSTs in the liver. nih.govoup.com This GST-mediated reduction of this compound is a critical detoxification step, preventing the ultimate carcinogen from reaching and damaging cellular DNA. nih.gov

Formation of Glucuronide Conjugates in Detoxification Pathways

Glucuronidation represents a classic Phase II detoxification reaction that plays a vital role in neutralizing PhIP metabolites. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid moiety to the carcinogen or its metabolites, rendering them more water-soluble and readily excretable.

Both PhIP and its N-hydroxy metabolite are substrates for UGT enzymes, particularly those of the UGT1A family. nih.gov The formation of N-glucuronide conjugates is considered a significant detoxification pathway for N-hydroxy heterocyclic amines. oup.com These glucuronide conjugates of N-hydroxy-PhIP are generally stable and are considered detoxified products. nih.gov The formation of a minor hydroxy-glucuronide-PhIP metabolite has been observed in colonic epithelial cells, highlighting glucuronidation as an important detoxification step within the target organ for PhIP-induced carcinogenesis. acs.orgoup.com The failure to form these glucuronide conjugates can lead to increased bioactivation of PhIP and higher levels of DNA adduct formation, demonstrating the protective importance of this pathway. nih.gov

Chemopreventive Inhibition of this compound Reactivity by Bioactive Compounds

Beyond endogenous enzymatic systems, certain dietary bioactive compounds can directly intervene to neutralize this compound, offering a significant avenue for chemoprevention.

Polyphenols found in green and black tea have been shown to strongly inhibit the DNA binding of this compound. nih.gov Among these compounds, epigallocatechin gallate (EGCG) has been identified as exceptionally potent. nih.gov The primary mechanism of this inhibition is the direct chemical reduction of the ultimate carcinogen, this compound.

In this redox mechanism, tea polyphenols donate electrons to this compound, reducing it back to the parent amine, PhIP. nih.gov This conversion prevents the highly reactive N-acetoxy ester from binding to and damaging DNA. The formation of PhIP as a product of this reaction has been confirmed through HPLC analysis of incubation mixtures containing this compound and various tea polyphenols. nih.gov Given that tea polyphenols can be absorbed into the bloodstream after consumption, this direct reduction of this compound is considered a plausible and significant mechanism for the chemoprotective effects of tea against this class of carcinogens. nih.gov

Table 2: Research Findings on this compound Detoxification

Detoxification PathwayKey Agent(s)MechanismOutcomeSource(s)
Enzymatic ReductionNADH, cytochrome b5 reductase, cytochrome b5Reduction of N-OH-PhIP to PhIPPrevents formation of this compound nih.govacs.orgnih.gov
GlucuronidationUDP-glucuronosyltransferases (UGTs)Conjugation of PhIP and N-OH-PhIP with glucuronic acidIncreased water solubility and excretion nih.govnih.govoup.com
Direct Chemical ReductionEpigallocatechin gallate (EGCG) and other tea polyphenolsReduction of this compound to PhIPPrevents DNA adduct formation nih.gov

Theoretical and Computational Research on N Acetoxy Phip Interactions

Molecular Modeling and Simulation of N-Acetoxy-PhIP-DNA Adducts

The covalent binding of this compound to DNA results in the formation of DNA adducts, which are critical initiating events in chemical carcinogenesis. Molecular modeling and simulation techniques are pivotal in characterizing the three-dimensional structures of these adducts and understanding their impact on DNA conformation and stability.

The formation of the major DNA adduct of PhIP, at the C8 position of guanine (B1146940) (dG-C8-PhIP), introduces a bulky lesion that can adopt various conformations within the DNA double helix. Computational modeling is instrumental in exploring the potential conformational landscape of these adducts. Molecular dynamics (MD) simulations, for instance, can track the movements of atoms over time, providing insights into the dynamic nature of the adducted DNA.

Studies on arylamine-DNA adducts, a class to which PhIP belongs, have revealed that these lesions can exist in an equilibrium of different conformations, most notably a "B-type" conformation where the adduct is positioned in the major groove and a "stacked" (S) conformation where the adducted base is displaced and the carcinogen is inserted into the DNA helix. The balance between these conformations is influenced by factors such as the local DNA sequence, the chemical structure of the adduct, and thermodynamic parameters like enthalpy and entropy nih.gov.

Table 1: Key Conformations of Arylamine-DNA Adducts

ConformationDescriptionImplication
B-type The carcinogen is located in the major or minor groove of the DNA, with the adducted base remaining within the helix.May be more readily recognized by some DNA repair enzymes.
Stacked (S) The adducted base is displaced from the helix, and the aromatic rings of the carcinogen intercalate into the DNA stack.Can lead to significant distortion of the DNA helix and may cause polymerase stalling or misincorporation of bases during replication.
Wedge (W) A variation of the stacked conformation where the carcinogen is wedged into the minor groove.Also causes significant DNA distortion.

The presence of a bulky this compound adduct significantly perturbs the regular B-form of the DNA double helix. Theoretical studies focus on quantifying these distortions, which include bending, unwinding, and local changes in helical parameters. These structural alterations are crucial for the recognition of the adduct by the cellular DNA repair machinery.

Computational studies have shown that the extent and nature of helix distortion are dependent on the conformation of the adduct. For example, a stacked conformation, where the PhIP moiety intercalates into the DNA, generally induces more severe distortions than a conformation where the adduct resides in one of the grooves. These distortions can manifest as a significant bend in the DNA axis and a localized unwinding of the helix at the site of the adduct.

Molecular dynamics simulations of the dG-C8-PhIP adduct within a DNA polymerase have revealed that the adduct causes disturbances to the active site, affecting the distance between the incoming nucleotide and the primer terminus, which is a critical parameter for the polymerization reaction nih.gov. These simulations provide a detailed picture of how the adduct-induced distortions can interfere with the normal functioning of the replication machinery, potentially leading to mutations. The ability of computational models to predict these subtle changes in DNA structure is essential for understanding the molecular basis of the mutagenicity of PhIP.

Computational Approaches to this compound Reactivity

Computational chemistry provides powerful tools to investigate the intrinsic reactivity of molecules like this compound. Quantum chemical calculations and molecular docking simulations are two key approaches used to understand its electrophilic nature and its interactions with biological macromolecules.

This compound is an electrophilic metabolite of PhIP, meaning it is reactive towards electron-rich sites in biological molecules like DNA and proteins. Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of this compound and its reactive intermediates.

DFT calculations can be employed to determine the distribution of electron density within the molecule, identifying the sites that are most susceptible to nucleophilic attack. For this compound, the nitrogen atom of the exocyclic amino group is a key site of metabolic activation. Upon esterification to form the N-acetoxy derivative, this group becomes a good leaving group, facilitating the formation of a highly reactive nitrenium ion.

Theoretical calculations can model the energetics of the formation of this nitrenium ion and map out the potential energy surface for its reaction with nucleophilic sites in DNA, such as the C8 position of guanine. These calculations help to explain the observed regioselectivity of DNA adduct formation. While specific DFT studies on this compound are not abundant in the literature, the principles of applying these methods to understand the reactivity of similar heterocyclic amines are well-established. For instance, DFT has been used to study the structural features and reactivity of various imidazo[4,5-b]pyridine derivatives researchgate.netsemanticscholar.orguctm.edu.

Table 2: Application of Quantum Chemical Calculations to this compound Reactivity

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT) Electron density distribution, molecular orbital energies, reaction energetics.Predicts the most electrophilic sites on the this compound molecule and the favorability of its reaction with DNA bases.
Ab initio methods Highly accurate electronic structure calculations.Provides benchmark data for understanding the intrinsic reactivity of the nitrenium ion intermediate.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein. This method is valuable for investigating the potential interaction of this compound or its parent compound, PhIP, with biological targets other than DNA, such as the androgen receptor (AR).

The androgen receptor is a protein that plays a crucial role in the development and progression of prostate cancer. Some studies have suggested that PhIP may exert some of its carcinogenic effects through hormonal pathways, potentially by interacting with the AR. Molecular docking simulations can be used to model the binding of PhIP and its metabolites to the ligand-binding domain (LBD) of the AR.

These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, docking studies on various ligands with the AR have identified key amino acid residues within the LBD that are critical for binding, including Asn705, Gln711, Arg752, and Thr877 researchgate.net. By docking PhIP or this compound into the AR's LBD, researchers can hypothesize whether these compounds are likely to act as agonists or antagonists of the receptor, thereby providing insights into their potential endocrine-disrupting activities. While specific docking studies of this compound with the AR are not widely published, the methodology has been extensively applied to other potential endocrine disruptors and phytochemicals, demonstrating its utility in predicting such interactions nih.govendocrine-abstracts.orgnih.gov.

Advanced Methodological Approaches in N Acetoxy Phip Research

High-Resolution Spectroscopic Techniques for Adduct Characterization

High-resolution spectroscopic techniques are fundamental in elucidating the structural and conformational properties of N-Acetoxy-PhIP adducts. These methods provide insights into the atomic-level details of how this reactive metabolite interacts with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. In the context of this compound research, NMR has been crucial for characterizing the precise structure of DNA adducts. nih.govnih.govpnas.org

Researchers have successfully synthesized sufficient quantities of the C8-dG-PhIP oligonucleotide adduct for NMR solution structure determination. nih.govnih.gov The NMR data revealed that in duplex DNA, this adduct exists in a dynamic equilibrium between two distinct conformational states. nih.govnih.govpnas.org In the predominant conformation, the PhIP moiety intercalates into the DNA helix, leading to the displacement of the modified base pair. nih.govpnas.org The minor conformation, on the other hand, features the PhIP ligand positioned in the solvent-exposed region of a minimally distorted B-DNA duplex. nih.govpnas.org

One-dimensional and two-dimensional NMR experiments, such as NOESY, COSY, and TOCSY, have been employed to achieve these detailed structural insights. pnas.org For instance, in the major conformer, the PhIP ligand intercalates between flanking dG•dC base pairs. pnas.org Chemical shift perturbations observed in NMR spectra provide evidence for these conformational changes. pnas.org

Fluorescence Spectroscopy for Adduct Species Identification

Fluorescence spectroscopy is another valuable technique for identifying and characterizing different adduct species formed from the reaction of this compound with DNA. nih.gov This method is particularly useful for detecting the presence of multiple adducts in a complex mixture.

Studies have demonstrated that the reaction of this compound with calf thymus DNA results in the formation of multiple adduct species, a finding supported by fluorescence spectroscopy. nih.gov Further investigations involving the reaction of this compound with an 11mer oligodeoxyribonucleotide identified at least eight polar adducts in addition to the primary C8-dG-PhIP adduct. nih.govnih.gov Three of these polar adducts were purified and characterized, exhibiting lowest energy UV absorption bands in the 342–347 nm range, which confirms the presence of the PhIP chromophore. nih.govnih.gov

Mass Spectrometry-Based Adductomics for Qualitative and Quantitative Analysis

Mass spectrometry (MS) has become an indispensable tool in the field of "adductomics," allowing for both the qualitative identification and quantitative measurement of DNA and protein adducts. Various MS-based techniques have been applied to this compound research, providing high sensitivity and specificity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation capabilities of HPLC with the sensitive detection of MS. This hyphenated technique is widely used for the analysis of this compound adducts. nih.govnih.govnih.govaacrjournals.org

In one study, the reaction products of this compound with an oligodeoxyribonucleotide were separated by HPLC. nih.gov The results showed that when an equimolar concentration of this compound was used, the C8-dG-PhIP adduct was the predominant product. nih.gov However, increasing the amount of this compound led to a decrease in this adduct and the formation of more polar adducts. nih.gov HPLC-MS has also been instrumental in characterizing peptide adducts formed by this compound. nih.govberkeley.edu For instance, a model peptide was reacted with this compound, and the resulting adduct was identified and characterized by LC-ESI-MS/MS. nih.govberkeley.edu

A sensitive and specific LC/ESI-MS method has been developed for detecting and quantifying the major PhIP-DNA adduct, 2'dG-C8-PhIP, in both in vivo and in vitro systems. aacrjournals.org This method has been used to measure PhIP-DNA adduct formation in prostate-derived cells. aacrjournals.org

Electrospray Ionization-Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization-Mass Spectrometry (ESI-MS/MS), often coupled with liquid chromatography, provides structural information through fragmentation analysis. This technique has been crucial for the characterization and quantification of this compound adducts. nih.govberkeley.edu

An accurate and sensitive liquid chromatography-electrospray ionization/multi-stage mass spectrometry (LC-ESI/MS/MSn) method has been developed for the analysis of 2'-deoxyguanosine (B1662781) (dG) adducts of PhIP. nih.gov This method, which utilizes a 2-D linear quadrupole ion trap mass spectrometer, has been used to quantify the dG-C8-PhIP adduct in various DNA samples, including calf thymus DNA modified in vitro with this compound. nih.govresearchgate.net The MS3 scan mode proved effective in eliminating isobaric interferences and improving the signal-to-noise ratio, providing rich structural information. researchgate.net ESI-MS/MS has also been employed to characterize peptide adducts, where this compound was found to be covalently bound to a model peptide via cysteine and the exocyclic amino group of PhIP. nih.govberkeley.edu

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile molecules like DNA and protein adducts. nih.govnih.govberkeley.edu

Accurate mass determination of polar adducts formed from the reaction of this compound with an oligonucleotide was achieved using negative ion MALDI-TOF MS. nih.govnih.gov This analysis revealed ions consistent with a spirobisguanidino-PhIP derivative and a ring-opened adduct. nih.govnih.gov Another adduct, having the same mass as the C8-dG-PhIP oligonucleotide adduct, was suggested to be an N2-guanine adduct. nih.govnih.gov

Further studies have utilized MALDI-TOF MS in combination with exonuclease digestion to determine the sequence location of PhIP modification in an 11-mer oligodeoxynucleotide. berkeley.edu Post-source decay (PSD) analysis of the enzymatic digestion products confirmed that PhIP binds to the C-8 position of deoxyguanosine in the major adduct. berkeley.edu For a minor adduct, PSD results suggested that PhIP binds to the C-8 position of an oxidized guanine (B1146940). berkeley.edu

Advanced Scanning Modes (e.g., Precursor Ion Scanning, Constant Neutral Loss (CNL) Scanning)

In the investigation of this compound and its interactions with biological molecules, advanced mass spectrometry (MS) scanning techniques such as precursor ion scanning and constant neutral loss (CNL) scanning have proven invaluable for identifying DNA adducts. acs.org These methods offer enhanced selectivity and sensitivity, allowing for the detection and characterization of specific adducts within complex biological matrices. acs.orgspectroscopyonline.com

Constant Neutral Loss (CNL) Scanning: This technique is particularly well-suited for the analysis of modified deoxynucleosides. spectroscopyonline.com During collision-induced dissociation (CID), DNA adducts commonly lose the deoxyribose (dR) moiety, which corresponds to a neutral loss of 116 Da. spectroscopyonline.comnih.gov By setting the mass spectrometer to scan for all parent ions that experience this specific mass loss, researchers can selectively identify potential DNA adducts. spectroscopyonline.comnih.gov This approach has been successfully used to identify PhIP-related DNA adducts, including dG-C8-PhIP and its oxidized derivatives, in both in vitro and in vivo studies. acs.org The CNL methodology, often coupled with triple quadrupole or linear ion trap (LIT) mass spectrometers, facilitates the discovery and structural elucidation of these adducts. acs.orgresearchgate.net For instance, a data-dependent CNL-MS³ scan mode can be employed where the detection of the 116 Da loss triggers a further fragmentation (MS³) of the aglycone ion, providing detailed structural information. acs.orgspectroscopyonline.comnih.gov

Precursor Ion Scanning: This mode operates by setting the second mass analyzer to transmit only a specific product ion, while the first mass analyzer scans through a range of precursor ions. This is useful for identifying all parent molecules that fragment to produce a common, characteristic ion. While CNL is more commonly cited in the context of this compound DNA adducts due to the characteristic loss of the deoxyribose group, precursor ion scanning can be applied to identify metabolites that share a common core structure. mdpi.comshimadzu.com For example, it could be used to screen for all metabolites that produce the protonated PhIP aglycone ion upon fragmentation.

These advanced scanning modes, particularly CNL, have significantly advanced the field of DNA adductomics by enabling the sensitive and specific detection of adducts without prior knowledge of their exact masses. acs.orgspectroscopyonline.com This capability is crucial for identifying novel adducts and understanding the full spectrum of DNA damage induced by this compound.

Radioactive Postlabeling Techniques for DNA Adduct Measurement (e.g., ³²P-Postlabeling)

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, including those formed from this compound. wjgnet.comberkeley.edu This technique is capable of detecting as few as one adduct in 10⁹ to 10¹⁰ nucleotides, making it ideal for studies where the level of DNA damage is low. berkeley.edu

The general procedure for the ³²P-postlabeling assay involves several key steps:

DNA Digestion: The DNA is enzymatically digested to 3'-monophosphate deoxynucleosides. berkeley.edu

Adduct Enrichment: The adducted nucleotides are often enriched from the normal, unmodified nucleotides. berkeley.edu

³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-³²P]ATP and T4 polynucleotide kinase. wjgnet.comberkeley.edu

Chromatographic Separation: The ³²P-labeled adducts are then separated, typically using thin-layer chromatography (TLC). wjgnet.com

Detection and Quantification: The separated adducts are detected and quantified by measuring their radioactivity. berkeley.edu

This method has been instrumental in identifying PhIP-DNA adducts in various tissues from animals treated with PhIP. wjgnet.com For example, studies have used ³²P-postlabeling to show that N-acetoxy derivatives of PhIP form three principal adducts with DNA, with the major adduct being N-(deoxyguanosin-8-yl)-PhIP (dG-C8-PhIP). berkeley.edunih.gov The adduct profiles generated by this technique from in vitro reactions of this compound with DNA have been shown to be comparable to those found in the liver of monkeys fed PhIP, confirming that metabolic activation via N-hydroxylation and subsequent esterification occurs in vivo. nih.gov

While the ³²P-postlabeling assay is extremely sensitive, it does not directly provide structural information about the adducts. berkeley.edu Therefore, it is often used in conjunction with other analytical techniques, such as mass spectrometry, for definitive structural characterization. berkeley.edu

In Vitro Systems for Mechanistic Studies

In vitro systems are essential tools for elucidating the specific biochemical pathways and cellular responses related to this compound. These controlled environments allow researchers to isolate and study individual components of the metabolic and signaling pathways involved in its genotoxicity.

Cell-Free Enzyme Systems

Cell-free systems, which include purified enzymes and subcellular fractions, are critical for dissecting the enzymatic processes that lead to the formation of this compound and its subsequent reactions.

Research using cytosolic fractions from various rat organs has demonstrated the acetyl coenzyme A (AcCoA)-dependent activation of N-hydroxy-PhIP (the precursor to this compound). oup.com These incubations, in the presence of deoxyguanosine (dG), led to the formation of several products, including the DNA adduct dG-C8-PhIP. oup.com This indicates that cytosolic enzymes, such as N-acetyltransferases (NATs), catalyze the formation of this compound, which then reacts with DNA. researchgate.netresearchgate.net Interestingly, these cell-free assays also identified 5-hydroxy-PhIP as a product, which is formed from the breakdown of unstable conjugates of this compound with proteins or other cellular nucleophiles. oup.comoup.com

Studies have also utilized recombinant human enzymes to pinpoint the specific isoforms involved. For example, recombinant NAT2 has been shown to be more effective at bioactivating N-hydroxy-PhIP than NAT1. nih.govresearchgate.net However, the low expression of NAT2 in prostate tissue suggests that NAT1 may be the primary enzyme responsible for PhIP-DNA damage in that organ. nih.govresearchgate.net

Human Cell Lines (e.g., Caco-2, HCT116, SH-SY5Y, LNCaP)

Human cell lines provide a more complex, cellular context for studying the effects of this compound, allowing for the investigation of DNA damage, repair, and signaling pathways within an intact cell.

Caco-2 and HCT116 Cells: These colon cancer cell lines are frequently used to model intestinal carcinogenesis. Studies have shown that the metabolite N-hydroxy-PhIP, which is intracellularly converted to this compound, triggers a dose-dependent activation of the DNA damage response (DDR) in both Caco-2 and HCT116 cells. oup.comresearchgate.net This response is characterized by the phosphorylation of key proteins like ATR and CHK1. oup.com Furthermore, DNA fiber assays in Caco-2 cells have revealed that N-hydroxy-PhIP treatment leads to stalled replication forks, a known trigger for the ATR-driven DDR. oup.com

SH-SY5Y Cells: This human neuroblastoma cell line is a common model for studying neurotoxicity. In SH-SY5Y cells, N-hydroxy-PhIP is bioactivated by cytosolic acetyl-CoA-dependent enzymes, including NAT1, to form this compound, which then binds to DNA. researchgate.netresearchgate.netnih.gov Notably, this compound was found to be a more potent inhibitor of mitochondrial respiratory chain complex I activity than its precursors, suggesting a role for this ultimate carcinogen in PhIP-induced neurotoxicity. nih.gov

LNCaP Cells: This prostate cancer cell line has been instrumental in understanding the role of PhIP in prostate carcinogenesis. LNCaP cells are highly susceptible to the cytotoxic and DNA-damaging effects of N-hydroxy-PhIP. nih.govresearchgate.net Studies using these cells have demonstrated that the bioactivation of N-hydroxy-PhIP is largely dependent on N-acetyltransferases. nih.govresearchgate.net Furthermore, overexpression of the detoxifying enzyme GSTP1 in LNCaP cells conferred partial resistance to N-hydroxy-PhIP-induced cytotoxicity and resulted in lower levels of PhIP-DNA adducts, highlighting the importance of this pathway in protecting against PhIP-induced damage. aacrjournals.org

Interactive Data Table: Human Cell Lines in this compound Research

Cell Line Tissue of Origin Key Findings Related to this compound
Caco-2 Colon Carcinoma N-OH-PhIP induces a DNA damage response via ATR-CHK1 signaling and causes replication fork stalling. oup.comresearchgate.net
HCT116 Colon Carcinoma Shows a dose-dependent activation of the DNA damage response to N-OH-PhIP. oup.comresearchgate.net
SH-SY5Y Neuroblastoma Cytosolic NAT1 bioactivates N-OH-PhIP to the DNA-binding this compound; this compound inhibits mitochondrial complex I. researchgate.netresearchgate.netnih.gov
LNCaP Prostate Carcinoma Highly susceptible to N-OH-PhIP; bioactivation is dependent on NATs; GSTP1 protects against cytotoxicity and DNA adduct formation. nih.govresearchgate.netaacrjournals.org

Microsomal and Cytosolic Preparations

Preparations of microsomes and cytosol from tissues are invaluable for studying the organ- and species-specific metabolism of xenobiotics.

Microsomal Preparations: Microsomes contain the majority of the cell's cytochrome P450 (P450) enzymes, which are primarily responsible for the initial N-hydroxylation of PhIP to N-hydroxy-PhIP. nih.gov Studies comparing rat and human liver microsomes have revealed significant interspecies differences in PhIP metabolism. nih.gov For instance, rat liver microsomes produce large amounts of 4'-hydroxy-PhIP, a detoxification product, while human liver microsomes produce this metabolite in low quantities. nih.gov These preparations are crucial for understanding the first step in the metabolic activation pathway leading to this compound.

Cytosolic Preparations: The cytosol contains the soluble enzymes responsible for the phase II activation of N-hydroxy-PhIP, such as N-acetyltransferases (NATs) and sulfotransferases (SULTs). oup.com As mentioned, studies with cytosolic fractions from rat organs and human prostate cells have been pivotal in demonstrating that the AcCoA-dependent pathway (mediated by NATs) is a primary route for the bioactivation of N-hydroxy-PhIP to the reactive N-acetoxy ester that forms DNA adducts. oup.comresearchgate.netnih.govnih.gov These preparations have also been used to show that ATP-dependent pathways, likely mediated by kinases, can also contribute to the activation of N-hydroxy-PhIP, although to a lesser extent than the AcCoA-dependent route in prostate tissue. aacrjournals.org

Molecular Biology Techniques for DNA Damage Response Assessment (e.g., Western Blotting, DNA Fiber Assay)

To understand the cellular consequences of the DNA damage induced by this compound, researchers employ various molecular biology techniques to assess the DNA damage response (DDR).

Western Blotting: This technique is widely used to detect and quantify specific proteins involved in the DDR signaling cascade. In response to DNA damage from N-hydroxy-PhIP (the precursor to this compound), cells activate a complex signaling network to arrest the cell cycle and promote DNA repair. Western blot analyses of lysates from cells like Caco-2 and HCT116 have been crucial in demonstrating the activation of this pathway. oup.comresearchgate.net

Key proteins examined by Western blotting in this compound research include:

Phosphorylated kinases: Detection of the phosphorylated (activated) forms of the apical DDR kinases ATM and ATR, and their downstream targets CHK2 and CHK1, confirms the activation of the signaling cascade. oup.com

γ-H2AX: The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest events in the DDR, marking the sites of DNA double-strand breaks. oup.com

p53 and p21: Activation of the tumor suppressor p53 and its downstream target, the cell cycle inhibitor p21, indicates the engagement of a cell cycle checkpoint. oup.com

These analyses have shown that N-hydroxy-PhIP treatment leads to a robust, proliferation-dependent activation of the ATR-CHK1 signaling axis in colon cancer cells. oup.comresearchgate.net

DNA Fiber Assay: This single-molecule technique allows for the direct visualization of DNA replication dynamics at the level of individual replication forks. The DNA fiber assay is used to measure replication fork speed, origin firing, and the stability of stalled replication forks. oup.comnih.gov

In the context of this compound research, the DNA fiber assay has provided direct evidence that PhIP-induced DNA adducts impede the progression of the replication machinery. In Caco-2 cells treated with N-hydroxy-PhIP, the assay revealed a significant increase in stalled replication forks. oup.com This fork stalling is a potent trigger for the ATR-dependent signaling pathway, which was also observed through Western blotting. oup.com The technique involves sequentially pulse-labeling replicating DNA with two different thymidine (B127349) analogs (e.g., CldU and IdU), stretching the DNA fibers onto a microscope slide, and then visualizing the labeled tracks with specific antibodies. oup.comnih.gov This allows for the detailed analysis of various replication structures, providing a powerful tool to understand how DNA adducts formed by this compound disrupt the fundamental process of DNA replication. oup.com

Q & A

Basic Research Questions

Q. How is the chemical structure and stability of N-Acetoxy-PhIP determined in experimental settings?

  • Methodological Answer : The chemical structure and stability of this compound are typically analyzed using tandem mass spectrometry (MS/MS) and computational modeling. Collision-induced dissociation (CID) in positive ion mode reveals fragmentation patterns, such as the loss of C₂H₃O₂ to form PhIP radical cations, which are consistent with its acetoxy group . Computational studies, including ab initio calculations, predict pKa values and hydrogen-bonded pseudo-ring structures that explain its resistance to deprotonation across a wide pH range (3.0–9.0) . UV spectral analysis further confirms stability by showing no pH-dependent shifts, unlike its metabolites .

Q. What experimental designs are used to study the reactivity of this compound with DNA and proteins?

  • Methodological Answer : Reactivity is assessed through in vitro trapping assays. For DNA adduct studies, this compound is incubated with 2′-deoxyguanosine (dG) in phosphate buffer (pH 8.0) at 37°C for 1 hour. The resulting dG-C8-PhIP adducts are quantified via UPLC-ESI/MSⁿ, with MS³ scans providing structural validation . Protein adduct formation is evaluated by treating human serum albumin (HSA) with this compound, followed by SPE purification and mass tag-triggered data-dependent scanning to identify peptide modifications (e.g., Trp214 adducts) .

Advanced Research Questions

Q. How can researchers reconcile contradictions in adduct formation levels between this compound and its metabolites (e.g., N-sulfooxy-PhIP)?

  • Methodological Answer : Discrepancies in adduct yields (e.g., N-sulfooxy-PhIP producing 10–13× more dG-C8-PhIP than HONH-PhIP) are addressed by comparing reaction kinetics and electrophilic potential. Controlled experiments under identical pH and temperature conditions, combined with statistical tests (e.g., t-tests), isolate variables like solubility and reactive intermediate stability . Computational models of metabolite reactivity, such as proton affinity and hydrogen-bonding patterns, further clarify differences in adduct formation .

Q. What methodological approaches are used to investigate the genotoxic mechanisms of this compound in DNA damage studies?

  • Methodological Answer : Genotoxicity is evaluated via dose-response experiments using salmon testis DNA treated with this compound (0.0001–0.1 mg/mL). Adduct quantification employs isotope dilution mass spectrometry with deuterated internal standards (e.g., [²H₅]-PhIP) to ensure precision. Mechanistic insights are derived from MSⁿ fragmentation patterns, such as m/z 206.0713 ions, which indicate pyrazine ring rearrangements during adduct formation .

Q. How can researchers address challenges in detecting low-abundance this compound adducts in complex biological matrices?

  • Methodological Answer : Sensitivity is enhanced through high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA). For example, modified albumin adducts are identified using a mass tag-triggered workflow, where precursor ions are selected based on diagnostic fragments (e.g., m/z 224.0703 for CH₃· loss). Isotope-labeled analogs (e.g., [²H₅]-N-Acetoxy-PhIP) improve detection limits and reduce matrix interference .

Q. What strategies are employed to interpret conflicting spectroscopic and computational data on this compound’s acid-base behavior?

  • Methodological Answer : Discrepancies between predicted pKa values (e.g., 11.46 for this compound) and experimental observations are resolved by integrating computational chemistry with spectroscopic validation. Molecular dynamics simulations of intramolecular hydrogen bonding in this compound explain its anomalous stability, while UV spectra provide empirical confirmation of pH-independent behavior .

Tables for Key Findings

Study Focus Key Observation Reference
Adduct Formation This compound produces higher dG-C8-PhIP adducts than HONH-PhIP but lower than N-sulfooxy-PhIP.
pKa Prediction Computed pKa of 11.46 for this compound correlates with stable pseudo-ring structure.
Mass Spectrometry CID fragmentation reveals acetoxy group loss (C₂H₃O₂) and pyrazine rearrangement ions.
Protein Modification Trp214 adducts in HSA are 2× more abundant with N-sulfooxy-PhIP than this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.